Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVLESWQVLBCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting with the construction of the azaspiro[3.4]octane core. This can be achieved through cyclization reactions of appropriate precursors. The hydroxymethyl group is then introduced via a hydroxylation reaction, and the tert-butyl group is added through tert-butylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, a compound with significant potential in various scientific domains, has garnered attention for its diverse applications, particularly in medicinal chemistry and drug discovery. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound is primarily explored for its role as a building block in the synthesis of novel pharmaceutical compounds. Its unique spirocyclic structure allows for modifications that can enhance biological activity.
Case Study: Drug Development
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that demonstrated promising activity against specific cancer cell lines. The modifications to the tert-butyl group and hydroxymethyl functionality were crucial in improving the compound's efficacy and selectivity.
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of complex azaspiro compounds, which are valuable in developing new therapeutic agents. The spirocyclic framework is particularly useful for creating compounds with multiple stereocenters.
Data Table: Synthesis Pathways
| Compound Name | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Compound A | Nucleophilic substitution | 85% | |
| Compound B | Cyclization reaction | 90% | |
| Compound C | Esterification | 75% |
Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of synthesized derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly enhanced antibacterial activity, suggesting potential applications in developing new antibiotics.
Material Science Applications
Beyond medicinal chemistry, this compound's structural characteristics make it suitable for applications in material science, particularly in the development of polymeric materials with specific mechanical properties.
Data Table: Material Properties
Mechanism of Action
The mechanism by which tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents, heteroatom placement, and functional groups. Below is a detailed comparison:
Structural and Functional Modifications
Table 1: Key Structural Differences
Commercial Availability and Specifications
Table 2: Commercial Data
Biological Activity
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate (CAS Number: 129321-82-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The compound's activity is attributed to its ability to interact with biological targets, potentially modulating signaling pathways involved in disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related spiro compounds, suggesting that modifications in the azaspiro framework can enhance activity against pathogens such as Mycobacterium tuberculosis. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against drug-sensitive strains .
Cytotoxicity Studies
Cytotoxic effects of this compound have been assessed in various cancer cell lines. A study reported that derivatives of this compound exhibited significant cytotoxicity against human hepatoma cells (HepG2), indicating potential use in cancer therapy .
The proposed mechanism of action involves the modulation of oxidative stress pathways. Similar compounds have shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC = 0.016 μg/mL against M. tuberculosis | |
| Cytotoxicity | Significant cell death in HepG2 cells | |
| Apoptosis Induction | Activation of apoptosis pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted on various azaspiro compounds demonstrated that modifications to the tert-butyl group significantly affected their antimicrobial efficacy against Mycobacterium tuberculosis. The findings highlighted the importance of structural diversity in enhancing biological activity.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a controlled experiment, this compound was tested on HepG2 cells. Results indicated that treatment led to a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in liver cancer treatment.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate?
The compound can be synthesized via selective functionalization of the spirocyclic scaffold. For example, tert-butyl-protected azaspiro intermediates (e.g., tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) are often treated with HCl in 1,4-dioxane to remove the Boc group, followed by hydroxymethylation using formaldehyde or its equivalents. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, H NMR (400 MHz, CDCl) of related spirocyclic analogs shows characteristic peaks: δ 4.15 (q, J = 7.2 Hz, 2H) for ester groups and δ 3.63–3.43 (br m, 4H) for azaspiro ring protons. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. What analytical methods are recommended for purity assessment?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is widely used. For example, a retention time of ~9.826 minutes and peak area ≥95% purity are typical for structurally similar azaspiro compounds. Ensure baseline separation of impurities using optimized mobile-phase ratios .
Advanced Research Questions
Q. How can stereochemical challenges in spirocyclic ring formation be addressed during synthesis?
The spirocyclic core often requires careful control of reaction conditions to avoid epimerization. Use chiral auxiliaries or asymmetric catalysis (e.g., phosphine-catalyzed cycloisomerization) to enforce stereoselectivity. For hydroxymethyl derivatives, monitor reaction progress via H NMR to detect diastereomeric intermediates .
Q. What strategies resolve contradictions in NMR data for azaspiro compounds?
Discrepancies in peak splitting (e.g., AB quartets with Δν = 38 Hz) may arise from restricted rotation or hydrogen bonding. Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from static structural features. For complex cases, 2D NOESY or COSY experiments clarify spatial relationships between protons .
Q. How can computational modeling aid in predicting reactivity of the hydroxymethyl group?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic and steric effects on the hydroxymethyl moiety. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare computed C chemical shifts with experimental data to validate models .
Q. What safety protocols are critical for handling azaspiro intermediates in scale-up experiments?
Follow OSHA guidelines for respiratory protection (e.g., NIOSH-approved masks) and skin exposure (nitrile gloves, flame-retardant lab coats). Store azaspiro derivatives under nitrogen at 2–8°C to prevent hydrolysis. For brominated analogs (e.g., tert-butyl 8-(bromomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate), use explosion-proof fume hoods due to alkyl halide reactivity .
Methodological Insights
Q. How to optimize crystallization conditions for X-ray diffraction studies?
Use SHELXTL (Bruker AXS) or SHELXL for refinement. Slow evaporation from dichloromethane/hexane mixtures yields single crystals. If twinning occurs, employ HKL-3000 for data integration. For azaspiro compounds, hydrogen-bonding networks often stabilize crystal packing .
Q. What are best practices for quantifying degradation products under acidic/basic conditions?
Perform forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Analyze samples via LC-MS to identify hydrolyzed byproducts (e.g., free amine or carboxylic acid derivatives). Use kinetic modeling (first-order decay) to estimate shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
